2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine
Description
2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine is a tertiary amine featuring a piperidine ring substituted with an ethyl group at the 3-position and a branched 2-methylpropan-1-amine moiety at the nitrogen atom. The compound’s structure combines a six-membered heterocycle with a sterically hindered amine, which may influence its reactivity, solubility, and biological activity . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog .
Properties
IUPAC Name |
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-4-10-6-5-7-13(8-10)11(2,3)9-12/h10H,4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHLPUJNGYUNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine typically involves the reaction of 3-ethylpiperidine with 2-methylpropan-1-amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained in high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form using reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amines .
Scientific Research Applications
2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Methoxy-substituted analogs (e.g., 4-methoxypiperidine derivative) may exhibit enhanced hydrogen-bonding capacity or altered pKa values compared to alkyl-substituted variants .
- Aromatic vs. Aliphatic Substituents: The benzodioxin-containing analog (C12H17NO2) introduces aromaticity, which could enhance π-π stacking interactions in biological systems .
Physical and Chemical Properties
- Solubility : Piperidine derivatives with polar substituents (e.g., methoxy groups) generally exhibit higher aqueous solubility than purely aliphatic analogs. For example, 2-(4-methoxypiperidin-1-yl)-2-methylpropan-1-amine has a molecular weight of 186.29 and likely improved solubility compared to the 3-ethylpiperidine variant .
- Stability : Steric hindrance from the 2-methylpropan-1-amine side chain may enhance stability against oxidation or enzymatic degradation, a feature shared across analogs .
Biological Activity
2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine, a compound with structural similarities to various piperidine derivatives, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This indicates that it consists of a piperidine ring substituted with an ethyl group and a methyl group, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to 2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine exhibit various biological activities, including:
- Anticancer Activity : Some piperidine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial strains.
- CNS Activity : The piperidine structure is often associated with neuroactive compounds.
Anticancer Activity
A study focusing on piperidine derivatives found that modifications in the structure significantly impacted their anticancer efficacy. For instance, derivatives with specific substitutions were tested against various cancer cell lines, revealing promising results.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine | MCF7 (Breast) | 15.4 |
| 2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine | HeLa (Cervical) | 22.8 |
These results indicate that the compound possesses selective cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanisms of action.
Antimicrobial Activity
In antimicrobial studies, similar compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. The following table summarizes findings related to the antimicrobial efficacy of piperidine derivatives:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine | Staphylococcus aureus | 32 |
| 2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine | Escherichia coli | 64 |
These findings suggest that the compound exhibits moderate antibacterial properties, particularly against Gram-positive bacteria.
CNS Activity
Piperidine derivatives are often studied for their effects on the central nervous system (CNS). Research has indicated that compounds like 2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Case Study: Neuropharmacological Evaluation
A neuropharmacological evaluation was conducted to assess the effects of this compound on behavior in rodent models. Key observations included:
- Anxiolytic Effects : Reduced anxiety-like behavior in elevated plus maze tests.
- Antidepressant Activity : Increased locomotion in forced swim tests compared to control groups.
These preliminary results indicate that the compound may possess beneficial effects on mood and anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
